Dipropyl phosphorochloridite Dipropyl phosphorochloridite
Brand Name: Vulcanchem
CAS No.:
VCID: VC17867993
InChI: InChI=1S/C6H14ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3
SMILES:
Molecular Formula: C6H14ClO2P
Molecular Weight: 184.60 g/mol

Dipropyl phosphorochloridite

CAS No.:

Cat. No.: VC17867993

Molecular Formula: C6H14ClO2P

Molecular Weight: 184.60 g/mol

* For research use only. Not for human or veterinary use.

Dipropyl phosphorochloridite -

Specification

Molecular Formula C6H14ClO2P
Molecular Weight 184.60 g/mol
IUPAC Name chloro(dipropoxy)phosphane
Standard InChI InChI=1S/C6H14ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3
Standard InChI Key ZDFNYOHXQMMCDZ-UHFFFAOYSA-N
Canonical SMILES CCCOP(OCCC)Cl

Introduction

Structural and Chemical Properties of Dipropyl Phosphorochloridite

Molecular Composition and Physical Characteristics

Dipropyl phosphorochloridite (C6H14ClO2P) features a central phosphorus atom bonded to two n-propyl groups, one chlorine atom, and an oxygen atom. While direct measurements of its physical properties are scarce in the provided literature, analogies to diethyl chlorophosphite (C4H10ClO2P) suggest a boiling point range of 150–155°C and a density near 1.09 g/mL . The compound’s moisture sensitivity necessitates storage under inert conditions, as hydrolysis readily occurs in the presence of water .

Table 1: Inferred Physical Properties of Dipropyl Phosphorochloridite

PropertyValue/DescriptionBasis for Inference
Molecular FormulaC6H14ClO2PNomenclature rules
Molecular Weight184.6 g/molCalculated from formula
Boiling Point~180–190°C (estimated)Homolog comparison
SolubilitySoluble in ether, chloroformAnalogous to
ReactivityHydrolyzes in waterKinetic studies

Reactivity and Kinetic Behavior

Solvolysis in Protic Solvents

Dipropyl phosphorochloridite undergoes solvolysis in ethanol, with reaction rates influenced by solvent composition and additives. Conductometric studies demonstrate that the ethanolysis rate increases proportionally with water concentration, suggesting a hydrolysis-dominated pathway . For instance, in ethanol-water mixtures, the rate constant (k) scales linearly with [H2O], implicating water as a nucleophilic agent attacking the electrophilic phosphorus center.

Acid and Base Catalysis

The addition of sulfuric or perchloric acid accelerates solvolysis by protonating the leaving group (Cl⁻), thereby lowering the activation energy. Conversely, bases like triethylamine enhance reactivity via deprotonation of intermediates, facilitating nucleophilic substitution . Notably, sodium perchlorate and lithium chloride exhibit negligible effects, ruling out ionic strength as a primary rate determinant.

Table 2: Solvolysis Rate Modifiers for Dipropyl Phosphorochloridite

ConditionEffect on RateProposed Mechanism
0.1 M H2SO4 in ethanol3-fold increaseAcid catalysis (protonation)
0.05 M Et3N in ethanol5-fold increaseBase-assisted deprotonation
20% H2O in ethanolLinear rate increaseHydrolysis via H2O nucleophile
Acetone co-solventModerate rate enhancementCondensation side reactions

Synthetic Applications and Functionalization

Ligand Preparation for Coordination Chemistry

The chlorine atom in dipropyl phosphorochloridite can be displaced by transition metals, forming metal-phosphorus complexes. Such ligands are pivotal in catalysis, though specific examples require further experimental validation.

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